![molecular formula C13H6ClNS B2584052 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile CAS No. 886360-79-8](/img/structure/B2584052.png)

1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

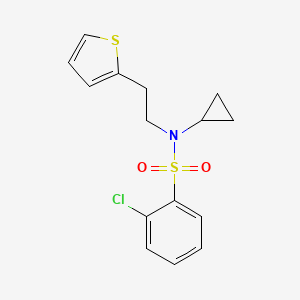

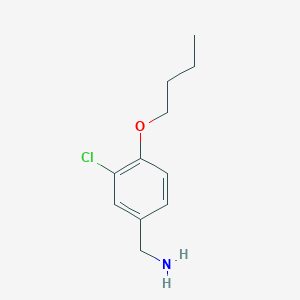

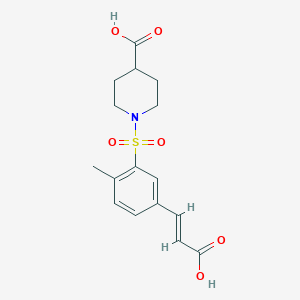

“1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile” is a chemical compound with the molecular formula C13H6ClNS and a molecular weight of 243.72 . It is a solid substance with a melting point between 142 - 144°C . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H6ClNS/c14-13-11(7-15)16-10-6-5-8-3-1-2-4-9(8)12(10)13/h1-6H . This indicates the presence of 13 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom in the molecule.

Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a solid substance with a melting point between 142 - 144°C . It has a molecular weight of 243.71 .

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis

- Cycloaddition Reactions : The reactivity of thiophene derivatives like 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile in cycloaddition reactions has been studied. Thiophene carbonitrile N-oxides undergo 1,3-dipolar cycloaddition reactions to form Δ2-isoxazolines and isoxazoles (Iwakura et al., 1968). This reactivity is crucial for the synthesis of various organic compounds.

- Synthesis of Fused Thiophene Derivatives : Research into the synthesis of new derivatives of thiophene, such as di(thiophen-2-yl)furan-3-carbonitriles, explores their electrochromic properties in polymers and copolymers (Abaci et al., 2016). These derivatives have applications in electronic devices.

2. Material Science and Applications

- Electrochromic Properties : The electrochemical polymerization of thiophene derivatives and investigation of their electrochromic properties, especially in copolymer films, are of great interest. These materials show promise in electronic display technologies (Lee et al., 2014).

- Organic Photovoltaics : Thiophene-based molecules, including derivatives of this compound, are studied for their application in organic photovoltaics. Their unique electronic structures make them suitable for use as electron acceptors in solar cells, contributing to the development of efficient and cost-effective renewable energy sources (Xu et al., 2017).

3. Miscellaneous Applications

- Corrosion Inhibitors : Thiophene derivatives, including this compound, have been evaluated as corrosion inhibitors for metals in acidic environments. Their chemical structure allows them to form protective layers on metal surfaces, reducing corrosion rates (Motawea & Abdelaziz, 2015).

- Dyes and Pigments : The synthesis of azo benzo[b]thiophene derivatives from thiophene carbonitrile compounds and their application as disperse dyes have been explored. These dyes are used for coloring textiles and have good fastness properties (Sabnis & Rangnekar, 1989).

Safety and Hazards

The safety information available indicates that “1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile” may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-chlorobenzo[e][1]benzothiole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClNS/c14-13-11(7-15)16-10-6-5-8-3-1-2-4-9(8)12(10)13/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNQHQXCKYTLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

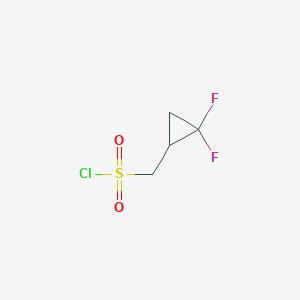

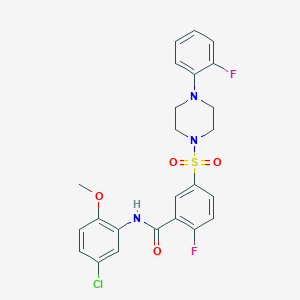

![3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2583975.png)

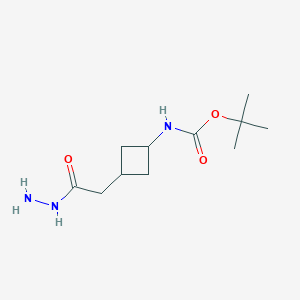

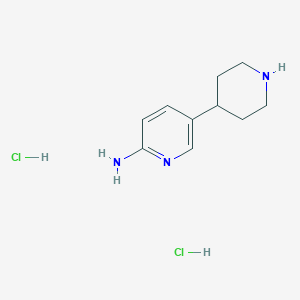

![1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2583979.png)

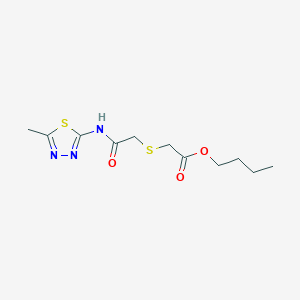

![5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2583980.png)